molecular formula C8H7Br B128676 alpha-Bromostyrene CAS No. 98-81-7

alpha-Bromostyrene

Cat. No.: B128676
CAS No.: 98-81-7
M. Wt: 183.04 g/mol
InChI Key: SRXJYTZCORKVNA-UHFFFAOYSA-N
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Description

Alpha-Bromostyrene is an organic compound with the chemical formula C8H7Br. It is a colorless to yellow liquid with a strong pungent odor at room temperature. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including dyes, fluorescent coatings, and synthetic resins such as polystyrene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Bromostyrene is commonly prepared by the bromination of styrene. The reaction typically involves the addition of bromine to styrene in an organic solvent such as toluene, under an inert atmosphere. A catalyst, such as diphenyldiethyltin, is often used to facilitate the reaction, which is usually carried out at room temperature .

Industrial Production Methods: In industrial settings, this compound is produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Alpha-Bromostyrene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Polymerization: this compound can be polymerized to form polystyrene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Addition Reactions: Reagents such as hydrogen bromide, hydrogen chloride, and other electrophiles are used.

Major Products:

Scientific Research Applications

Alpha-Bromostyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Bromostyrene involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles. This reactivity allows this compound to participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the position of the bromine atom, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

1-bromoethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXJYTZCORKVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70243366
Record name Styrene, alpha-bromo-
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Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-81-7
Record name α-Bromostyrene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromostyrene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Styrene, alpha-bromo-
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Record name α-bromostyrene
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Record name .ALPHA.-BROMOSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of alpha-bromostyrene in palladium-catalyzed reactions, and how does its reactivity differ from other vinyl bromides?

A1: this compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions. [, ] Its reactivity stems from the presence of the vinyl bromide moiety, which readily undergoes oxidative addition with palladium catalysts. Compared to alpha-bromovinyl alkanes, this compound demonstrates a different reactivity profile. While both undergo tandem cross-coupling reactions with propargyl bromides, this compound participates in [4+4] cycloadditions to yield eight-membered carbocycles, whereas alpha-bromovinyl alkanes undergo [4+2] homo-cycloadditions. [] This difference highlights the influence of the aromatic ring on the reaction pathway.

Q2: Can you provide an example of a novel synthetic application of this compound in organic synthesis using palladium catalysis?

A2: this compound plays a crucial role in the one-pot synthesis of indoles, an important class of heterocyclic compounds. [] This cascade reaction begins with a palladium-catalyzed alkenyl amination of this compound with ortho-bromoaniline. The resulting intermediate then undergoes an intramolecular Heck reaction, ultimately forming the indole ring. This method offers a novel and efficient approach to access diversely substituted indoles from readily available starting materials.

Q3: How does the choice of catalyst and reaction conditions influence the outcome of reactions involving this compound?

A3: The selection of the palladium catalyst and reaction conditions is paramount for controlling selectivity and efficiency in reactions involving this compound. For instance, in the synthesis of indoles, the use of a [Pd2(dba)3]/DavePhos catalyst system with NaOtBu as a base in toluene at 100°C proved optimal. [] Changing the ligand to X-Phos was necessary to facilitate the reaction with less reactive ortho-chloroanilines. This highlights the importance of careful optimization of the catalytic system to achieve the desired reaction outcome with different substrates.

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